![molecular formula C22H20ClN3O3 B368588 N-({1-[2-(4-Chlorphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid CAS No. 920118-22-5](/img/structure/B368588.png)
N-({1-[2-(4-Chlorphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole core, a chlorophenoxyethyl group, and a furylcarboxamide moiety
Wissenschaftliche Forschungsanwendungen
N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Chlorophenoxyethyl Group: This is achieved through a nucleophilic substitution reaction where the benzimidazole core reacts with 2-(4-chlorophenoxy)ethyl halide in the presence of a base.
Attachment of the Furylcarboxamide Moiety: The final step involves the reaction of the intermediate product with 2-furylcarboxylic acid or its activated derivative (e.g., acid chloride) under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or furylcarboxamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wirkmechanismus
The mechanism by which N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular interactions would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-furylmethyl)-1H-benzimidazol-2-amine
- N-(4-chlorophenyl)-2-furylcarboxamide
- N-(2-(4-chlorophenoxy)ethyl)-1H-benzimidazol-2-amine
Uniqueness
N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[1-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-15(24-22(27)20-7-4-13-29-20)21-25-18-5-2-3-6-19(18)26(21)12-14-28-17-10-8-16(23)9-11-17/h2-11,13,15H,12,14H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIVNAJOIBSMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
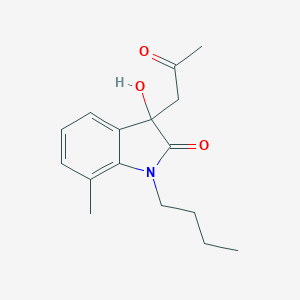
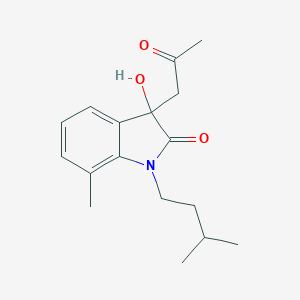
![N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368507.png)
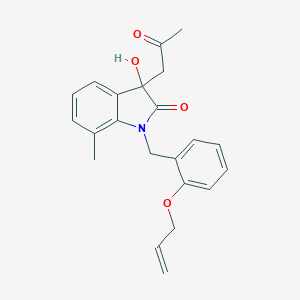
![N-[3'-acetyl-7-methyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B368509.png)
![N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368510.png)
![N-[3'-acetyl-7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B368511.png)
![N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368512.png)
![N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368513.png)
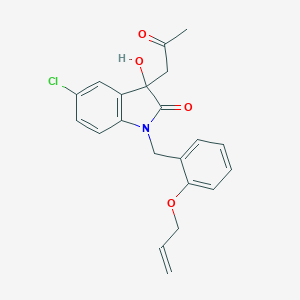
![Ethyl 5-chloro-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B368522.png)
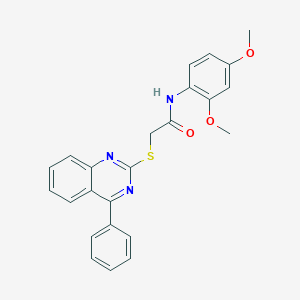
![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)
![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)
